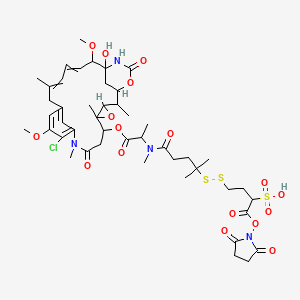

sulfo-SPDB-DM4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C46H63ClN4O17S3 |

|---|---|

分子量 |

1075.7 g/mol |

IUPAC 名称 |

4-[[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid |

InChI |

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62) |

InChI 键 |

ACJLJPQSHWOFQD-UHFFFAOYSA-N |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

The Role of DM4 as a Cytotoxic Payload in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The maytansinoid DM4, a derivative of maytansine, has emerged as a clinically significant payload due to its high potency and mechanism of action. This technical guide provides an in-depth exploration of the role of DM4 in ADCs, covering its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its development and evaluation.

Core Mechanism of Action: Microtubule Inhibition and Apoptosis Induction

DM4 exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] As a potent tubulin inhibitor, DM4 binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption of microtubule assembly leads to a cascade of cellular events culminating in apoptotic cell death.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosomes.[3] Within the acidic environment of the lysosome, the linker connecting the antibody to the DM4 payload is cleaved, releasing the active cytotoxic agent into the cytoplasm.[4]

Once released, DM4 binds to tubulin, preventing the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.[5] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[6] This sustained mitotic arrest is a key trigger for the intrinsic apoptotic pathway.[6][7]

The signaling cascade leading to apoptosis involves the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.[7] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] Concurrently, the disruption of the microtubule network can lead to the release of pro-apoptotic proteins such as Bim, which is normally sequestered to the microtubule-associated motor complex.[7] The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[7]

Quantitative Data Presentation

The in vitro cytotoxicity of DM4-containing ADCs is a critical parameter in their preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxicity of various DM4-ADCs across different cancer cell lines and the clinical efficacy of the FDA-approved DM4-ADC, mirvetuximab soravtansine.

Table 1: In Vitro Cytotoxicity (IC50) of DM4-Containing ADCs in Various Cancer Cell Lines

| ADC Target | Cancer Cell Line | IC50 (ng/mL) | Reference |

| Folate Receptor α (FRα) | Ovarian Cancer (High FRα) | 500 | [8] |

| HER2 | N87 (High HER2) | 13 - 43 | [7][9] |

| HER2 | BT474 (High HER2) | 13 - 43 | [7][9] |

| HER2 | HCC1954 (High HER2) | < 173 | [7][9] |

| HER2 | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 (High DAR) | [7][9] |

| HER2 | MDA-MB-361-DYT2 (Moderate HER2) | 1500 - 60000 (Low DAR) | [7][9] |

| c-Kit | HMC-1.2 (c-Kit positive) | >200-fold increase vs DM1-ADC | [7] |

| c-Kit | GIST-48 (c-Kit positive) | >200-fold increase vs DM1-ADC | [7] |

Table 2: Clinical Efficacy of Mirvetuximab Soravtansine (a DM4-ADC) in Platinum-Resistant Ovarian Cancer

| Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Reference |

| SORAYA (Phase 2) | High FRα expression, 1-3 prior therapies | 32.4% | 6.9 months | [5] |

| SORAYA (Phase 2) | 1-2 prior therapies | 35.3% | Not Reported | [5] |

| SORAYA (Phase 2) | 3 prior therapies | 30.2% | Not Reported | [5] |

| FORWARD I (Phase 3) | High FRα expression | 24% | Not Reported | [10] |

| PICCOLO (Phase 2) | Platinum-sensitive, high FRα expression | 51.9% | 8.25 months | [11] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of DM4-containing ADCs. The following sections provide methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a DM4-ADC required to inhibit the growth of cancer cells by 50% (IC50).[12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DM4-ADC

-

Control antibody (unconjugated)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the DM4-ADC and control antibody in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds.[12]

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.[14]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12][14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[12]

Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of DM4 to inhibit the polymerization of tubulin into microtubules.[1][15]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (10% final concentration)

-

DM4 or DM4-ADC metabolite

-

Control compounds (e.g., colchicine as a positive control, paclitaxel as a microtubule stabilizer)

-

96-well plate (clear for absorbance-based, black for fluorescence-based)

-

Temperature-controlled microplate reader

Procedure (Absorbance-based):

-

Preparation: Thaw all reagents on ice. Prepare a 10x working stock of DM4 and control compounds in General Tubulin Buffer.

-

Tubulin Mix: Prepare the tubulin polymerization mix on ice, containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Assay Initiation: Pipette 10 µL of the 10x compound dilutions into a pre-warmed 96-well plate. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[16]

-

Data Analysis: Plot absorbance versus time to visualize the polymerization kinetics. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of DM4, released from target cells, to kill neighboring antigen-negative cells.[6][13]

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)

-

Complete cell culture medium

-

DM4-ADC

-

96-well plate

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:4).

-

ADC Treatment: After allowing the cells to adhere overnight, treat the co-culture with various concentrations of the DM4-ADC.

-

Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).

-

Imaging: At the end of the incubation, acquire fluorescence and bright-field images of the wells.

-

Data Analysis: Quantify the number of viable Ag- (fluorescent) cells in the presence and absence of Ag+ cells and the ADC. A significant reduction in the number of Ag- cells in the co-culture treated with the ADC, compared to the Ag- monoculture treated with the same ADC concentration, indicates a bystander effect.[13]

Mandatory Visualizations

Signaling Pathway of DM4-Induced Apoptosis

Caption: Signaling pathway of DM4-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.

Logical Relationship of the Bystander Effect

Caption: Logical relationship of the bystander effect of DM4-ADCs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase III, randomized trial of mirvetuximab soravtansine versus chemotherapy in patients with platinum-resistant ovarian cancer: primary analysis of FORWARD I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vjoncology.com [vjoncology.com]

- 12. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 13. DM4 - Creative Biolabs [creative-biolabs.com]

- 14. Knowledge atlas of antibody-drug conjugates on CiteSpace and clinical trial visualization analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Maytansinoid DM4: A Technical Guide to its Cytotoxic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM4, a potent microtubule-targeting agent, is a derivative of maytansine, a natural product isolated from the plant Maytenus ovatus.[1] Due to its high cytotoxicity, DM4 is a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[] This technical guide provides an in-depth exploration of the core cytotoxic pathway of DM4, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its characterization.

Core Mechanism of Action: Microtubule Disruption

The primary cytotoxic mechanism of maytansinoid DM4 is the potent inhibition of microtubule dynamics.[][3] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division.[1]

DM4 exerts its effect by binding to tubulin, the protein subunit of microtubules.[] This binding inhibits tubulin polymerization and enhances microtubule destabilization.[3] The suppression of microtubule dynamics leads to a mitotic block, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[][3]

Quantitative Data: Cytotoxicity of DM4

The cytotoxic potency of DM4 has been evaluated across various cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the sub-nanomolar to nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [4][5] |

| KB | Head and Neck Cancer | Sub-nanomolar | [1][6] |

| P-388 | Murine Lymphocytic Leukemia | 0.6 (EC50) | [1] |

| L1210 | Murine Leukemia | 2 (EC50) | [1] |

| AML cell lines | Acute Myeloid Leukemia | 1 - 10 (as ADC) | [5] |

Signaling Pathways to Apoptosis

Following mitotic arrest induced by DM4, the cell initiates apoptosis through a complex signaling cascade. While the precise, detailed pathway for DM4 is an area of ongoing research, the general mechanism involves the activation of intrinsic apoptotic pathways.

Disruption of the mitotic spindle activates the spindle assembly checkpoint, which, if prolonged, can lead to the activation of pro-apoptotic proteins from the Bcl-2 family.[7][8] These proteins, such as Bax and Bak, promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[9] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspaces like caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[9] The tumor suppressor protein p53 can also play a role in drug-induced apoptosis following DNA damage or mitotic arrest, although its specific involvement in the DM4 pathway can be cell-type dependent.[10][11]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of DM4 to inhibit the assembly of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

DM4 stock solution (in DMSO)

-

96-well, UV-transparent microplate

-

Temperature-controlled spectrophotometer

Protocol:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.[12]

-

Add GTP to the tubulin solution to a final concentration of 1 mM.[12]

-

Prepare serial dilutions of DM4 in General Tubulin Buffer.

-

Add 10 µL of the DM4 dilutions or vehicle control to the wells of a 96-well plate.[13]

-

Incubate the plate at 37°C for 2 minutes.[13]

-

Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.[13]

-

Immediately monitor the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[13]

-

Plot absorbance versus time to generate polymerization curves. The inhibition of polymerization is determined by comparing the rate and extent of the reaction in the presence of DM4 to the vehicle control.[13]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment with DM4.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DM4 stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in appropriate culture vessels and allow them to attach overnight.

-

Treat cells with various concentrations of DM4 or vehicle control for a specified time (e.g., 24 hours).[13]

-

Harvest both adherent and floating cells and wash with cold PBS.[13]

-

Fix the cells by resuspending the cell pellet in a small volume of PBS and adding cold 70% ethanol dropwise while gently vortexing.[13]

-

Incubate the fixed cells on ice for at least 30 minutes.[13]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Apoptosis Assay using Annexin V and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DM4 stock solution

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed and treat cells with DM4 as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells.[15]

-

Wash the cells twice with cold PBS.[16]

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

-

Add Annexin V-FITC and PI to the cell suspension.[17]

-

Incubate the cells at room temperature for 15 minutes in the dark.[17]

-

Add 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[17]

-

Data analysis will allow for the differentiation of cell populations:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Conclusion

Maytansinoid DM4 is a highly potent cytotoxic agent that functions by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Its sub-nanomolar to nanomolar potency makes it an effective payload for antibody-drug conjugates in targeted cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to investigate and characterize the cytotoxic effects of DM4 and similar microtubule-targeting agents. Further research into the specific molecular mediators of the apoptotic cascade initiated by DM4 will continue to refine our understanding of its mechanism of action and inform the development of next-generation cancer therapeutics.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 10. Inactivation of wild-type p53 by a dominant negative mutant renders MCF-7 cells resistant to tubulin-binding agent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome | MDPI [mdpi.com]

- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kumc.edu [kumc.edu]

The Discovery and Development of Sulfo-SPDB-DM4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A key innovation in this field is the development of sophisticated linker-payload systems designed to ensure stability in circulation and efficient release of the cytotoxic agent within tumor cells. Sulfo-SPDB-DM4 has emerged as a prominent linker-payload combination, demonstrating significant promise in preclinical and clinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Core Components and Mechanism of Action

This compound is comprised of two key functional units: the sulfo-SPDB linker and the DM4 payload .[]

-

DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine): A highly potent maytansinoid, DM4 is a microtubule-targeting agent.[2][3][4] It binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[2][5][6] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][4]

-

Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate): This is a cleavable disulfide linker. The key features of the sulfo-SPDB linker are:

-

Disulfide Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, particularly by glutathione (GSH).[7] This ensures that the DM4 payload is preferentially released inside the target cancer cells.

-

Sulfonate Group: The addition of a sulfo group enhances the hydrophilicity of the linker.[8] This improves the solubility and biopharmaceutical properties of the resulting ADC, reducing the propensity for aggregation which can be a challenge with hydrophobic payloads like maytansinoids.[8]

-

The overall mechanism of action for an ADC utilizing this compound is a multi-step process:

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2][4]

-

Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to lysosomes, where the antibody is degraded. The disulfide bond of the sulfo-SPDB linker is then cleaved in the reducing intracellular environment, releasing the active DM4 payload.[2][4]

-

Microtubule Disruption and Apoptosis: The released DM4 binds to tubulin, leading to microtubule disruption, cell cycle arrest, and apoptosis.[2][4]

-

Bystander Effect: DM4 is a membrane-permeable molecule.[4] Once released within a target cell, it can diffuse out and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[2][9] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ADCs utilizing the this compound linker-payload system, with a primary focus on mirvetuximab soravtansine (IMGN853), an anti-folate receptor alpha (FRα) ADC.

Table 1: Preclinical In Vitro Cytotoxicity of Mirvetuximab Soravtansine (IMGN853)

| Cell Line | Cancer Type | FRα Expression | IC50 (nM) | Reference |

| IGROV-1 | Ovarian Cancer | High | 0.1 - 1.0 | [10] |

| OVCAR-3 | Ovarian Cancer | High | Data not specified | [11] |

| SKOV-3 | Ovarian Cancer | Negative | Inactive | [10] |

| Various | Ovarian & Other | FRα-positive | Low nanomolar | [12] |

Table 2: Preclinical Pharmacokinetics of Mirvetuximab Soravtansine (IMGN853) in Mice

| Parameter | Value | Reference |

| Distribution Phase | ~24 hours | [13] |

| Terminal Half-life (ADC) | Data not specified | |

| Terminal Half-life (Total Antibody) | Data not specified |

Table 3: Clinical Efficacy of Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer (FORWARD I Trial - FRα High Population)

| Endpoint | Mirvetuximab Soravtansine | Chemotherapy | Hazard Ratio (95% CI) | P-value | Reference |

| Progression-Free Survival (PFS) | 4.8 months | 3.3 months | 0.69 (0.50-0.94) | 0.049 | [5][11] |

| Overall Response Rate (ORR) | 24% | 10% | - | 0.014 | [5] |

| Overall Survival (OS) | 16.4 months | 12.0 months | 0.62 (0.44-0.88) | 0.033 | [5] |

Table 4: Common Adverse Events (All Grades) with Mirvetuximab Soravtansine (FORWARD I Trial)

| Adverse Event | Incidence (%) | Reference |

| Blurred Vision | 43% | [5][14] |

| Diarrhea | 44% | [5][14] |

| Nausea | 54% | [5][14] |

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this compound are often proprietary.[15] However, the general synthetic strategy involves a multi-step process:

-

Synthesis of the DM4 Payload: This typically starts from the natural product maytansine or a derivative, followed by chemical modifications to introduce a thiol group necessary for linker conjugation.

-

Synthesis of the Sulfo-SPDB Linker: This involves the synthesis of the N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate molecule. This bifunctional linker contains an NHS ester for reaction with the payload and a pyridyldithio group for reaction with the antibody's sulfhydryl groups.

-

Conjugation of DM4 to the Sulfo-SPDB Linker: The thiol group of DM4 is reacted with the pyridyldithio group of the sulfo-SPDB linker to form a disulfide bond, yielding the this compound linker-payload construct.

Antibody-Drug Conjugation with this compound

The conjugation of this compound to a monoclonal antibody is a critical step in the production of the ADC. The following is a general protocol for lysine-based conjugation:

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

-

This compound dissolved in an organic co-solvent (e.g., DMSO)

-

Reaction buffer (e.g., borate buffer, pH 8.0)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

-

Antibody Preparation: Ensure the antibody is at the desired concentration and in a buffer free of primary amines that could compete with the conjugation reaction.

-

Reaction Setup:

-

Adjust the pH of the antibody solution to ~8.0 using the reaction buffer. This facilitates the reaction between the NHS ester of the linker and the lysine residues of the antibody.

-

Add the this compound solution to the antibody solution with gentle mixing. The molar ratio of linker-payload to antibody will determine the average drug-to-antibody ratio (DAR) and needs to be optimized for each specific ADC.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The reaction progress can be monitored by analytical techniques like HPLC.

-

Quenching: Stop the reaction by adding the quenching reagent to consume any unreacted this compound.

-

Purification: Remove unconjugated linker-payload and other reaction byproducts from the ADC using a suitable purification method like SEC or TFF. The purified ADC is then exchanged into a formulation buffer.

-

Characterization: The purified ADC should be thoroughly characterized to determine:

-

Drug-to-Antibody Ratio (DAR): This can be determined by methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[12][15][16][17]

-

Purity and Aggregation: Assessed by SEC.[17]

-

Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).

-

In Vitro Potency: Determined by cytotoxicity assays.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative controls)

-

Complete cell culture medium

-

ADC constructs and control antibodies

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibodies in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a blank control and untreated cells as a negative control.

-

Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the treatment incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement and Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

-

In Vitro Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC constructs and control antibodies

-

96-well microplates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Co-culture Seeding:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell number per well should be kept constant.

-

Include monocultures of Ag+ and Ag- cells as controls.

-

Allow the cells to attach overnight.

-

-

ADC Treatment:

-

Treat the co-cultures and monocultures with serial dilutions of the ADC.

-

Incubate for a period sufficient to observe cytotoxicity (e.g., 96-120 hours).

-

-

Data Acquisition and Analysis:

-

Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide or DAPI), and analyze by flow cytometry. Gate on the GFP-positive population (Ag- cells) and determine the percentage of viable and dead cells in the treated versus untreated co-culture wells.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The reduction in the number of GFP-positive cells in the treated co-cultures compared to the treated monoculture of Ag- cells indicates a bystander effect.

-

Mandatory Visualizations

Signaling Pathway of this compound ADC-Induced Apoptosis

References

- 2. Portico [access.portico.org]

- 3. academic.oup.com [academic.oup.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hpst.cz [hpst.cz]

- 13. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

An In-Depth Technical Guide to sulfo-SPDB-DM4 for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the sulfo-SPDB-DM4 linker-payload system for the development of antibody-drug conjugates (ADCs). It covers the core chemistry, mechanism of action, and key experimental data, along with detailed protocols for essential assays and visualizations of critical pathways and workflows.

Introduction to this compound

The this compound system is a clinically validated linker-payload combination utilized in the development of targeted cancer therapies. It comprises a water-soluble, cleavable linker, sulfo-SPDB, and a potent microtubule-disrupting agent, DM4. This combination is designed to provide stability in systemic circulation while enabling efficient and targeted release of the cytotoxic payload within cancer cells.[1][][][4]

Key Components:

-

sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate): This is a bifunctional linker containing a disulfide bond.[5] The disulfide bond is designed to be cleaved in the reducing environment of the cell, releasing the DM4 payload.[][] The addition of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]

-

DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine): A potent maytansinoid derivative that acts as a microtubule inhibitor.[1][6] By binding to tubulin, DM4 disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1][6]

The sulfo-SPDB linker is typically conjugated to the antibody via reaction with solvent-accessible lysine residues.[5][7][8][9]

Mechanism of Action

The therapeutic effect of a this compound ADC is a multi-step process that relies on the specific targeting of the antibody and the controlled release of the cytotoxic payload.

-

Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of cancer cells.

-

Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.

-

Payload Release: Within the reducing environment of the cell, primarily the lysosome, the disulfide bond of the sulfo-SPDB linker is cleaved.[][] This releases the DM4 payload.

-

Microtubule Disruption and Apoptosis: The released DM4 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][6] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][6][10]

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing the this compound system, with a focus on the clinically evaluated ADC, mirvetuximab soravtansine (IMGN853).

Table 1: In Vitro Cytotoxicity of Mirvetuximab Soravtansine (IMGN853)

| Cell Line | Cancer Type | Folate Receptor α (FRα) Expression | IC50 (ng/mL) |

| IGROV-1 | Ovarian Cancer | High | Synergistic effects observed with carboplatin and doxorubicin, specific IC50 not provided in the source.[1] |

| END(K)265 | Endometrioid Cancer | 2+ | Statistically significant cytotoxicity compared to control, specific IC50 not provided in the source.[11] |

| BIO(K)1 | Uterine Serous Carcinoma | 2+ | Statistically significant cytotoxicity compared to control, specific IC50 not provided in the source.[11] |

| Platinum-Resistant Ovarian Cancer Cell Lines | Ovarian Cancer | High | In a cohort of patients, the objective response rate was 26%, with a median progression-free survival of 4.8 months.[12] In patients with less prior therapy, the objective response rate was 39%.[12] |

Table 2: In Vivo Efficacy of Mirvetuximab Soravtansine (IMGN853)

| Xenograft Model | Cancer Type | Treatment and Dose | Outcome |

| OV-90 | Ovarian Cancer | 2.5 mg/kg IV (single dose) | Prolonged tumor regressions when combined with bevacizumab.[13] |

| Platinum-Resistant Ovarian Cancer PDX | Ovarian Cancer | 5 mg/kg IV (QWx2) in combination with bevacizumab | More efficacious than single agents.[13] |

| END(K)265 | Endometrioid Cancer | 5 mg/kg IV | Complete resolution of tumors (p<0.001).[11] |

| BIO(K)1 | Uterine Serous Carcinoma | 5 mg/kg IV (QWx2) | 2-fold increase in median survival (p<0.001).[11] |

| OVCAR3 | Ovarian Cancer | 1.25, 2.5, and 5 mg/kg IV (single dose) | Dose-dependent tumor growth inhibition.[14] |

Experimental Protocols

Lysine Conjugation of this compound to an Antibody

This protocol describes a general method for conjugating the this compound linker-payload to a monoclonal antibody via lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

-

Quenching reagent (e.g., 1 M Tris, pH 8.0)

-

Purification column (e.g., Sephadex G25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the conjugation buffer.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

This compound Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution with gentle mixing. The molar ratio of this compound to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for each specific ADC. A common starting point is a 5-10 fold molar excess of the linker-payload.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM to stop the reaction by consuming unreacted this compound.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated this compound and other small molecules by size exclusion chromatography (e.g., Sephadex G25 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Determine the DAR by measuring the absorbance at 252 nm (for the pyridyldithio group) and 280 nm (for the antibody) and using the respective extinction coefficients. Alternatively, mass spectrometry can be used for a more precise DAR determination.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of a this compound ADC on cancer cells.[15]

Materials:

-

Target cancer cell line(s)

-

Complete cell culture medium

-

This compound ADC

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a negative control.

-

Incubate for 72-96 hours at 37°C.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

In Vivo Plasma Stability Assay

This protocol provides a general method for evaluating the stability of the linker in a this compound ADC in plasma.

Materials:

-

This compound ADC

-

Animal model (e.g., mice or rats)

-

Plasma from the chosen species

-

ELISA plates

-

Antigen for the ADC's antibody

-

Detection antibody (e.g., anti-human IgG-HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

In Vitro Incubation:

-

Incubate the this compound ADC in plasma at 37°C.

-

Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

-

ELISA for Intact ADC:

-

Coat a 96-well plate with the target antigen.

-

Block the plate to prevent non-specific binding.

-

Add the plasma samples containing the ADC to the wells.

-

Wash the plate to remove unbound components.

-

Add a labeled secondary antibody that binds to the antibody portion of the ADC.

-

Wash the plate.

-

Add the substrate and measure the signal, which is proportional to the amount of intact ADC.

-

-

Data Analysis:

-

Plot the concentration of intact ADC over time to determine the stability and calculate the half-life of the ADC in plasma.

-

Mandatory Visualizations

DM4-Induced Apoptotic Signaling Pathway

Caption: DM4-induced apoptotic signaling pathway.

Experimental Workflow for this compound ADC Development

Caption: Preclinical development workflow for a this compound ADC.

References

- 1. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]

- 5. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Targeted Therapy with Sulfo-SPDB-DM4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles underlying targeted cancer therapy utilizing the sulfo-SPDB-DM4 linker-payload system. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the mechanism of action, experimental protocols for evaluation, and key data associated with this advanced antibody-drug conjugate (ADC) technology.

Core Principle of this compound in Targeted Therapy

The therapeutic strategy of ADCs constructed with this compound hinges on the selective delivery of a potent cytotoxic agent, DM4, to cancer cells expressing a specific target antigen. This approach aims to maximize the therapeutic window by enhancing anti-tumor efficacy while minimizing systemic toxicity.[][2] The system is comprised of three key components: a monoclonal antibody (mAb), the sulfo-SPDB linker, and the DM4 payload.

-

Monoclonal Antibody (mAb): The mAb serves as the targeting moiety, binding with high specificity to a tumor-associated antigen on the surface of cancer cells.

-

Sulfo-SPDB Linker: This chemically cleavable linker connects the DM4 payload to the mAb. Its design is critical for the overall performance of the ADC. The disulfide bond within the linker is engineered to be stable in the bloodstream, preventing premature release of the cytotoxic payload.[] The inclusion of a sulfo group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

DM4 Payload: DM4 is a highly potent maytansinoid, a class of microtubule-targeting agents.[3] Upon release inside the target cell, DM4 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3]

The overarching mechanism of action follows a sequential process, as illustrated in the workflow diagram below.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of ADCs utilizing the this compound system have been evaluated in numerous preclinical and clinical studies. Below is a summary of representative quantitative data.

In Vitro Cytotoxicity of Mirvetuximab Soravtansine (An Anti-FOLR1-sulfo-SPDB-DM4 ADC)

| Cell Line | Cancer Type | FOLR1 Expression | IC50 (pM) |

| OVCAR3 | Ovarian | High | 39.8 |

| IGROV1 | Ovarian | High | 49.8 |

| KB | Cervical | High | 10.3 |

| MSTO-211H | Mesothelioma | Medium | 1,230 |

| A549 | Lung | Low | >10,000 |

Data extrapolated from publicly available research.

Pharmacokinetic Parameters of Mirvetuximab Soravtansine in Patients

The following table summarizes the key pharmacokinetic parameters of the ADC (mirvetuximab soravtansine), the unconjugated payload (DM4), and its primary metabolite (S-methyl-DM4) after intravenous administration.

| Analyte | Cmax | AUC | Terminal Half-life (t½) | Total Plasma Clearance | Volume of Distribution (Vd) |

| Mirvetuximab Soravtansine | 137.3 µg/mL | 20.65 h·mg/mL | 4.8 days | 18.9 mL/hour | 2.63 L |

| Unconjugated DM4 | 4.11 ng/mL | 530 h·ng/mL | 2.8 days | 13.8 L/hour | 3.67 L |

| S-methyl-DM4 | 6.98 ng/mL | 1848 h·ng/mL | 5.0 days | 4.3 L/hour | 6.3 L |

Data is based on a 6 mg/kg adjusted ideal body weight dose administered during the first three-week treatment cycle.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and characterization of this compound ADCs.

Protocol 1: Antibody Conjugation with this compound

Objective: To covalently link the this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Reaction buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 1 mM DTPA, pH 8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting columns (e.g., G25)

-

Anhydrous DMSO

Procedure:

-

Antibody Reduction (Partial):

-

To a solution of the mAb, add the reaction buffer.

-

Add a calculated amount of DTT solution to achieve the desired drug-to-antibody ratio (DAR). A molar excess of DTT to mAb is required.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Remove the excess DTT by passing the reduced antibody solution through desalting columns equilibrated with reaction buffer.

-

Determine the concentration of the reduced antibody and the number of free thiol groups per antibody.

-

-

Conjugation Reaction:

-

Dissolve the this compound in anhydrous DMSO to prepare a stock solution.

-

Add the this compound solution to the reduced antibody solution with gentle mixing. A molar excess of this compound to the free thiol groups is typically used.

-

Incubate the reaction mixture at 4°C for 1-2 hours.

-

-

Quenching and Purification:

-

Quench the reaction by adding a molar excess of N-acetylcysteine.

-

Purify the resulting ADC using desalting columns to remove unconjugated this compound and other small molecules.

-

Concentrate the purified ADC to the desired concentration.

-

Characterize the final ADC product for DAR, aggregation, and purity.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of a this compound ADC in cancer cell lines.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in complete medium.

-

Add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[9]

-

Mandatory Visualizations

Signaling Pathway of DM4-Induced Apoptosis

Caption: DM4-induced apoptotic signaling cascade.

Experimental Workflow for Preclinical Evaluation of a this compound ADC

Caption: Preclinical evaluation workflow for a novel this compound ADC.

References

- 2. susupport.com [susupport.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mirvetuximab Soravtansine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of mirvetuximab soravtansine in patients with folate receptor-α positive ovarian cancer: The antibody-drug conjugate, payload and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-SPDB-DM4: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and solubility profile of sulfo-SPDB-DM4, a key component in the development of antibody-drug conjugates (ADCs). This document outlines the inherent characteristics of the sulfo-SPDB linker and the DM4 payload, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological and experimental processes.

Core Concepts: Stability and Solubility in ADC Development

The stability and solubility of the linker-payload combination are paramount in the design and efficacy of ADCs. The this compound conjugate is engineered to balance stability in systemic circulation with controlled release of the cytotoxic payload within the target tumor cells.

Stability: The sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate) linker is designed for high stability in the bloodstream, minimizing premature release of the potent DM4 payload and thereby reducing off-target toxicity.[] This stability is attributed to the hindered disulfide bond, which is susceptible to cleavage in the reducing environment of the tumor cell.[2] The stability of the linker directly impacts the pharmacokinetic profile of the ADC.[3]

Solubility: The inclusion of a sulfonate group in the SPDB linker significantly enhances the water solubility of the this compound conjugate.[][4] This improved aqueous solubility is advantageous for the conjugation process, which is typically performed in aqueous buffers, and can contribute to improved formulation and handling of the final ADC product.

Quantitative Data Summary

While specific quantitative stability data for the free this compound linker-drug is not extensively available in the public domain, the following table summarizes the known solubility information. Stability data is often generated for the final ADC product and is highly dependent on the specific antibody and conjugation conditions.

| Parameter | Solvent | Concentration | Method | Source |

| Solubility | DMSO | 50 mg/mL (46.48 mM) | Ultrasonic assistance may be needed | [5] |

| Solubility | DMSO | 10 mM | - | [6] |

Metabolites: Upon cleavage of the disulfide bond within the target cell, the DM4 payload is released. Further metabolism of ADCs with SPDB-DM4 has been shown to produce metabolites such as lysine-SPDB-DM4, free DM4, S-methyl-DM4, S-methyl-DM4-sulfoxide, and S-methyl-DM4-sulfone.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability and solubility of this compound and ADCs incorporating this linker-payload. These protocols are based on standard methodologies in the field of ADC development.

Plasma Stability Assessment

Objective: To determine the in vitro stability of an ADC containing this compound in plasma and to estimate its half-life.

Methodology:

-

Preparation of ADC Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS, pH 7.4).

-

Incubation:

-

Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

-

Spike the ADC into the plasma to a final concentration of 1 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

-

Sample Quenching and Processing:

-

Immediately stop the reaction at each time point by adding a 3-fold excess of cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact ADC or released payload.

-

The percentage of the remaining compound is plotted against time.

-

-

Data Analysis:

-

Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time plot.

-

Aqueous Solubility Profile (pH Dependence)

Objective: To determine the aqueous solubility of this compound across a range of pH values relevant to pharmaceutical formulation.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

-

Equilibration:

-

Add an excess amount of this compound powder to a vial containing a known volume of each buffer.

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent (e.g., DMSO or mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

-

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Forced Degradation Studies:

-

Subject this compound to various stress conditions to generate degradation products. These conditions may include:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours.

-

Photostability: Exposure to UV light.

-

-

-

HPLC Method Development:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 254 nm).

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of the parent peak from all degradation peaks.

-

-

Method Validation:

-

Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to this compound.

DM4-Induced Apoptotic Signaling Pathway

Experimental Workflow for ADC Plasma Stability Assessment

Logical Relationship for Solubility Assessment

Conclusion

The this compound linker-payload system offers a compelling combination of circulatory stability and enhanced aqueous solubility, making it a valuable tool in the development of next-generation antibody-drug conjugates. A thorough understanding of its stability and solubility characteristics, as outlined in this guide, is essential for the successful design, formulation, and clinical translation of ADCs. The provided experimental frameworks serve as a foundation for researchers to conduct their own detailed investigations into the performance of ADCs incorporating this compound.

References

- 2. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - tcsc7649 - Taiclone [taiclone.com]

- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Sulfo-SPDB-DM4 Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of sulfo-SPDB-DM4 to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The potent tubulin inhibitor, DM4, is linked to a monoclonal antibody (mAb) through the cleavable disulfide linker, sulfo-SPDB. This allows for the targeted delivery of the cytotoxic payload to tumor cells expressing the specific antigen recognized by the mAb.[][2] Upon internalization by the cancer cell, the disulfide bond in the linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload and inducing cell death.[][]

The following protocols outline the necessary steps for antibody preparation, conjugation, purification, and characterization of the resulting ADC.

Experimental Protocols

Materials and Reagents

-

Antibody (mAb): Lyophilized or in a suitable buffer (e.g., PBS), at a known concentration.

-

This compound: Store at -80°C, protected from light and moisture.[2]

-

Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA).[2][4]

-

Buffers:

-

Purification:

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25)[4]

-

Elution buffer (e.g., PBS, pH 7.4)

-

-

Quenching Reagent (Optional): Iodoacetamide.[4]

-

Reducing Agent (for site-specific cysteine conjugation): Tris(2-carboxyethyl)phosphine (TCEP).[4]

Antibody Preparation

For lysine conjugation, the antibody is typically used without pre-treatment. Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

For site-specific conjugation to engineered cysteines, the antibody's interchain disulfides need to be reduced.

-

Reduction Protocol (for Cysteine Conjugation):

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Reconstitute the this compound in anhydrous DMSO or DMA to a desired stock concentration (e.g., 10 mg/mL).[2] Mix by vortexing until fully dissolved.

-

The stock solution should be prepared fresh and used immediately.

Antibody Conjugation Protocol (Lysine Conjugation)

-

Reaction Setup:

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL) in a reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).[5]

-

Determine the molar excess of this compound required. A typical starting point is a 5-10 fold molar excess relative to the antibody.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMA) should ideally be kept below 10% (v/v).[4]

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. Reaction times can be extended (e.g., overnight) to potentially increase the drug-to-antibody ratio (DAR).[4][5]

-

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding a 500-fold molar excess of iodoacetamide and incubating for 30 minutes at room temperature.[4]

-

Purification of the Antibody-Drug Conjugate

Unconjugated this compound and other small molecules must be removed from the ADC. Size-exclusion chromatography (SEC) is a common method for this purification step.[4]

-

Column Equilibration: Equilibrate a G25 Sephadex column with a suitable buffer, such as PBS at pH 7.4.[4]

-

Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.

-

Elution: Elute the ADC with the equilibration buffer at a recommended flow rate (e.g., 1 mL/min).[4] The ADC will elute in the void volume, while the smaller unconjugated drug-linker will be retained and elute later.

-

Fraction Collection: Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

-

Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a suitable method like centrifugal ultrafiltration.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for a typical this compound conjugation reaction.

| Parameter | Typical Value/Range | Reference |

| Antibody Concentration | 5 - 10 mg/mL | [5] |

| This compound Molar Excess | 5 - 10 fold | [4] |

| Reaction pH | 5.0 - 7.4 | [4][5] |

| Reaction Time | 2 - 24 hours | [4][5] |

| Reaction Temperature | Room Temperature | [4][5] |

| Final Organic Solvent Conc. | < 10% (v/v) | [4] |

| Expected Drug-to-Antibody Ratio (DAR) | 2 - 5 | [6] |

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectrophotometry

The average number of DM4 molecules conjugated to each antibody (DAR) is a critical quality attribute and can be determined using UV/Vis spectrophotometry.[7][8] This method relies on the distinct absorbance maxima of the antibody (at 280 nm) and the DM4 payload (around 252 nm).[5]

-

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm (A280) and 252 nm (A252).

-

Calculate the molar concentrations of the antibody ([Ab]) and the drug ([Drug]) using the following equations, which require the molar extinction coefficients (ε) of the antibody and DM4 at both wavelengths.

-

εAb, 280: Molar extinction coefficient of the antibody at 280 nm.

-

εAb, 252: Molar extinction coefficient of the antibody at 252 nm.

-

εDM4, 280: Molar extinction coefficient of DM4 at 280 nm.

-

εDM4, 252: Molar extinction coefficient of DM4 at 252 nm.

-

-

The DAR is then calculated as the ratio of the molar concentrations: DAR = [Drug] / [Ab]

-

Further Characterization

Additional analytical techniques are recommended for a comprehensive characterization of the ADC:

-

Hydrophobic Interaction Chromatography (HIC): To assess the drug-load distribution and heterogeneity of the ADC.[4][9]

-

Size-Exclusion Chromatography (SEC): To determine the extent of aggregation in the purified ADC.

-

Mass Spectrometry (MS): To confirm the identity and mass of the ADC and its different drug-loaded species.[10]

Visualizations

Signaling Pathway of ADC Action

References

- 2. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 6. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. hpst.cz [hpst.cz]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

Application Notes and Protocols for Sulfo-SPDB-DM4 In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Sulfo-SPDB-DM4 is a key component in the construction of ADCs. It consists of the potent maytansinoid tubulin inhibitor, DM4, linked to a sulfonate-containing, disulfide-based linker, sulfo-SPDB. The sulfo-SPDB linker is designed to be stable in circulation but is readily cleaved within the reducing environment of the cell, releasing the DM4 payload to exert its cytotoxic effect.[][2]

Accurate and reproducible in vitro cytotoxicity assays are critical for the preclinical evaluation of ADCs containing this compound. These assays provide essential data on the potency (e.g., IC50 values) and selectivity of the ADC, guiding lead candidate selection and further development. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound-containing ADCs using common colorimetric assays, such as the MTT and LDH assays.

Data Presentation

The cytotoxic activity of an ADC utilizing the this compound linker-payload system is highly dependent on the expression level of the target antigen on the cancer cells. Mirvetuximab soravtansine (IMGN853), an ADC composed of an anti-folate receptor alpha (FRα) antibody conjugated to DM4 via the sulfo-SPDB linker, demonstrates potent, low nanomolar cytotoxicity in FRα-positive cancer cell lines.[3][4]

| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) |

| KB | Epidermoid Carcinoma | High FRα | 0.1 - 1.0 |

| IGROV-1 | Ovarian Carcinoma | High FRα | 0.1 - 1.0 |

| JEG-3 | Choriocarcinoma | High FRα | 0.1 - 1.0 |

| High FRα expressing USC PDX | Uterine Serous Carcinoma | High FRα (2+) | Significantly lower than control (2.7-fold decrease) |

| TCam2_R_SK (SE) | Cisplatin-Resistant Germ Cell Tumor | High FRα | 6.25 |

| ARK20 | Uterine Serous Carcinoma | Low FRα (1+) | No significant difference from isotype control |

| ARK1 | Uterine Serous Carcinoma | FRα Negative (0) | No significant difference from isotype control |

Table 1: In Vitro Cytotoxicity of Mirvetuximab Soravtansine (anti-FRα-sulfo-SPDB-DM4) in Various Cancer Cell Lines. The IC50 values demonstrate a clear correlation between the level of FRα expression and the cytotoxic potency of the ADC.[3][4][5]

Experimental Workflows and Signaling Pathways

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the general workflow for determining the in vitro cytotoxicity of a this compound-containing ADC.

Signaling Pathway: DM4-Induced Cytotoxicity

The cytotoxic payload, DM4, released from the sulfo-SPDB linker, induces cell death through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.[][6]

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

-

ADC with this compound

-

Isotype control ADC

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells for "no-cell" blanks.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells.

-

Include wells with medium only as an untreated control.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

-

II. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

-

Target-positive and target-negative cancer cell lines

-